Euphorbiasteroid

Übersicht

Beschreibung

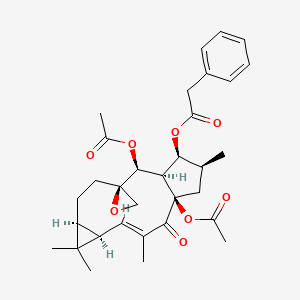

Euphorbiasteroid is a natural product found in Euphorbia lathyris and Macaranga tanarius . It is a lathyrane-type diterpene and has been shown to have a variety of pharmacological effects such as anti-tumor and anti-obesity .

Synthesis Analysis

A study investigated the metabolic profiles of euphorbiasteroid in rats and rat liver microsomes (RLMs) and Cunninghamella elegans bio-110930 by integrating ultra-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UPLC-Q/TOF-MS), UNIFI software, and NMR techniques . A total of 31 metabolites were identified in rats .Molecular Structure Analysis

The molecular formula of Euphorbiasteroid is C32H40O8 . The molecular weight is 552.7 g/mol . The IUPAC name is [(1’R,2R,3’E,5’R,7’S,11’S,12’R,13’S,14’S)-1’,11’-diacetyloxy-3’,6’,6’,14’-tetramethyl-2’-oxospiro [oxirane-2,10’-tricyclo [10.3.0.05,7]pentadec-3-ene]-13’-yl] 2-phenylacetate .Chemical Reactions Analysis

The metabolic pathways of euphorbiasteroid were clarified, mainly including hydroxylation, hydrolysis, oxygenation, sulfonation, and glycosylation .Physical And Chemical Properties Analysis

Euphorbiasteroid is a white powder . It is soluble in chloroform .Wissenschaftliche Forschungsanwendungen

Metabolic Profiling

Euphorbiasteroid has been studied for its metabolic profiles in rats and rat liver microsomes . The study integrated ultra-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UPLC-Q/TOF-MS), UNIFI software, and NMR techniques . The metabolic pathways of euphorbiasteroid were clarified, mainly including hydroxylation, hydrolysis, oxygenation, sulfonation, and glycosylation .

Pharmacological Effects

Euphorbiasteroid, a lathyrane-type diterpene from Euphorbiae semen (the seeds of Euphorbia lathyris L.), has been shown to have a variety of pharmacological effects such as anti-tumor and anti-obesity .

Traditional Medicine

According to the 2020 edition of the Chinese Pharmacopoeia, Euphorbiae semen could be clinically used either alone or in combination with other herbal medicines as remedies for reducing water and phlegm retention, promoting blood circulation, removing blood stasis, curing tinea and scabies, and treating amenorrhea, snakebites, terminal schistosomiasis, anuria, and constipation .

Anti-Cancer Activity

Euphorbiasteroid has gained attention for its activity against human lung cancer and sarcoma . It has been found to induce both apoptosis and autophagy in hepatocellular carcinoma (HCC) cells .

Modulation of SHP-1/STAT3 Pathway

Euphorbiasteroid has been found to suppress the constitutive as well as the inducible activation of a signal transducer and activator of transcription 3 (STAT3) protein expression . It promotes the expression of SHP-1 protein and the production of reactive oxidative stress (ROS) .

Targeting EGFR and Wnt/β-catenin Pathways

Euphorbiasteroid has been demonstrated to have an effect on the EGFR and Wnt/β-catenin pathways in NSCLC cells . Targeting these oncogenic pathways with small molecules like Euphorbiasteroid is an attractive approach to counteract various types of cancers .

Wirkmechanismus

Euphorbiasteroid, also known as Euphobiasteroid, is a tricyclic terpenoid found in Euphorbia lathyris L. It has gained attention for its potential pharmacological effects, including anti-tumor and anti-obesity activities . This article aims to provide a comprehensive overview of the mechanism of action of Euphorbiasteroid.

Target of Action

Euphorbiasteroid primarily targets the EGFR and Wnt/β-catenin signaling pathways, which play a prominent role in tumor progression in various human cancers, including non-small-cell lung carcinoma (NSCLC) . Additionally, it has been suggested that CCNA2, TOP2A, CCNB1, CDC20, and RRM2 may be key targets of Euphorbiasteroid in the treatment of NSCLC .

Mode of Action

Euphorbiasteroid interacts with its targets, leading to a series of changes in the cell. It has been shown to induce preferential cytotoxicity toward A549 (wildtype EGFR-expressing) cells over PC-9 (mutant EGFR-expressing) cells . Euphorbiasteroid suppresses the expression of EGFR, Wnt3a, β-catenin, and FZD-1, and the reduction in β-catenin levels is found to be mediated through the activation of GSK-3β .

Biochemical Pathways

Euphorbiasteroid affects several biochemical pathways. It has been shown to abrogate EGFR and Wnt/β-catenin pathways . Differentially expressed genes were involved in cell cycle, pyrimidine metabolism, p53 signaling pathway, and other pathways .

Pharmacokinetics

The metabolic pathways of Euphorbiasteroid were clarified, mainly including hydroxylation, hydrolysis, oxygenation, sulfonation, and glycosylation .

Result of Action

The molecular and cellular effects of Euphorbiasteroid’s action are significant. It has been shown to induce both apoptosis and autophagy in human hepatocellular carcinoma (HCC) cells . In NSCLC cells, Euphorbiasteroid reduced the phosphorylation of GSK-3β S9 with a parallel increase in β-TrCP and phosphorylation of GSK-3β Y216 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14+/t19-,23-,24+,26+,27-,29-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGDWRYYHQOQOJ-XXMLZKCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)[C@@H]([C@@]4(CC[C@H]5[C@H](C5(C)C)/C=C(/C2=O)\C)CO4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Euphorbiasteroid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.